SAK 3

Descripción general

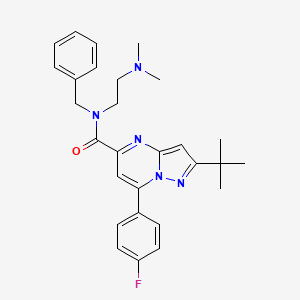

Descripción

espiro[ciclopenta[b]pirrol-2-eno-1,3'-imidazo[1,2-a]piridina]-3-carboxilato, es un potente activador de los canales de calcio activados por voltaje de tipo T, específicamente Cav3.1 y Cav3.3. Este compuesto ha demostrado un potencial significativo en la neuroprotección y la mejora de la memoria, lo que lo convierte en una herramienta valiosa en el estudio de trastornos neurológicos como la enfermedad de Alzheimer .

Aplicaciones Científicas De Investigación

SAK 3 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como herramienta para estudiar la modulación de los canales de calcio y sus efectos en los procesos celulares.

Biología: Se investiga su papel en la neuroprotección y la mejora de la memoria.

Medicina: Se explora como un posible agente terapéutico para trastornos neurológicos como la enfermedad de Alzheimer.

Industria: Se utiliza en el desarrollo de nuevos fármacos dirigidos a los canales de calcio .

Mecanismo De Acción

SAK 3 ejerce sus efectos al aumentar la actividad de los canales de calcio activados por voltaje de tipo T, específicamente Cav3.1 y Cav3.3 . Esto lleva a un aumento en la afluencia de iones de calcio, que a su vez eleva los niveles de acetilcolina en el hipocampo. Los niveles elevados de acetilcolina contribuyen a mejorar las conductas relacionadas con la memoria y la neuroprotección .

Análisis Bioquímico

Biochemical Properties

Ethyl 8’-methyl-2’,5-dioxo-2-piperidin-1-ylspiro[cyclopentene-3,3’-imidazo[1,2-a]pyridine]-1-carboxylate plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is involved in the production of β-amyloid plaques, a hallmark of Alzheimer’s disease . Additionally, SAK3 interacts with choline acetyltransferase, an enzyme responsible for the synthesis of the neurotransmitter acetylcholine, thereby potentially enhancing cholinergic function .

Cellular Effects

Ethyl 8’-methyl-2’,5-dioxo-2-piperidin-1-ylspiro[cyclopentene-3,3’-imidazo[1,2-a]pyridine]-1-carboxylate has been observed to exert various effects on different cell types and cellular processes. In human neuroblastoma SH-SY5Y cells, SAK3 has been shown to inhibit apoptosis induced by scopolamine, a compound that mimics cholinergic deficits . This inhibition is achieved through the modulation of pro- and anti-apoptotic factors, reduction of reactive oxygen species (ROS) levels, and suppression of proinflammatory cytokines such as interleukin-1β and interleukin-6 . These effects suggest that SAK3 may have potential therapeutic applications in neurodegenerative diseases.

Molecular Mechanism

The molecular mechanism of action of ethyl 8’-methyl-2’,5-dioxo-2-piperidin-1-ylspiro[cyclopentene-3,3’-imidazo[1,2-a]pyridine]-1-carboxylate involves several key interactions at the molecular level. SAK3 binds to and inhibits BACE1, thereby reducing the production of β-amyloid plaques . It also activates intracellular signaling pathways such as Akt, c-Jun N-terminal kinase (JNK), and p38, which are involved in cell survival and stress responses . Furthermore, SAK3 modulates the phosphorylation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 8’-methyl-2’,5-dioxo-2-piperidin-1-ylspiro[cyclopentene-3,3’-imidazo[1,2-a]pyridine]-1-carboxylate have been studied over time. SAK3 has been shown to be stable under experimental conditions, with its neuroprotective effects observed over extended periods . Long-term studies in vitro have demonstrated that SAK3 can maintain its efficacy in reducing apoptosis and oxidative stress in neuronal cells

Dosage Effects in Animal Models

The effects of ethyl 8’-methyl-2’,5-dioxo-2-piperidin-1-ylspiro[cyclopentene-3,3’-imidazo[1,2-a]pyridine]-1-carboxylate vary with different dosages in animal models. Studies have shown that low to moderate doses of SAK3 can effectively reduce β-amyloid deposition and improve cognitive functions in amyloid precursor protein knock-in mice . High doses may lead to adverse effects, including potential toxicity and disruption of normal cellular functions . It is essential to determine the optimal dosage range for therapeutic applications to minimize adverse effects.

Metabolic Pathways

Ethyl 8’-methyl-2’,5-dioxo-2-piperidin-1-ylspiro[cyclopentene-3,3’-imidazo[1,2-a]pyridine]-1-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as BACE1 and choline acetyltransferase, influencing the production of β-amyloid and acetylcholine . These interactions can affect metabolic flux and metabolite levels, potentially leading to changes in cellular metabolism and function

Transport and Distribution

The transport and distribution of ethyl 8’-methyl-2’,5-dioxo-2-piperidin-1-ylspiro[cyclopentene-3,3’-imidazo[1,2-a]pyridine]-1-carboxylate within cells and tissues are critical for its efficacy. SAK3 is likely transported via specific transporters or binding proteins that facilitate its uptake and distribution . Its localization and accumulation within target tissues, such as the brain, are essential for its neuroprotective effects . Understanding the transport mechanisms can help optimize its delivery and therapeutic potential.

Subcellular Localization

The subcellular localization of ethyl 8’-methyl-2’,5-dioxo-2-piperidin-1-ylspiro[cyclopentene-3,3’-imidazo[1,2-a]pyridine]-1-carboxylate is crucial for its activity and function. SAK3 may be directed to specific compartments or organelles within the cell, where it can exert its effects on target biomolecules . Post-translational modifications or targeting signals may play a role in its localization

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de SAK 3 implica varios pasos, comenzando con la preparación de la estructura central espiro[ciclopenta2ene-1,3'-imidazo[1,2-a]piridina]Las condiciones de reacción típicamente implican el uso de disolventes orgánicos como el dimetilsulfóxido (DMSO) y requieren un control cuidadoso de la temperatura y el pH para asegurar un alto rendimiento y pureza .

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a una escala mayor. El proceso implica el uso de reactores automatizados y sistemas de flujo continuo para optimizar las condiciones de reacción y mejorar la eficiencia. Las medidas de control de calidad, incluida la cromatografía líquida de alta resolución (HPLC), se emplean para garantizar la consistencia y la pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

SAK 3 se somete a diversas reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar óxidos correspondientes en condiciones específicas.

Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.

Sustitución: This compound puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en reacciones de sustitución, dependiendo del producto deseado

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir alcoholes o aminas .

Comparación Con Compuestos Similares

Compuestos Similares

NNC 55-0396: Un bloqueador selectivo de los canales de calcio de tipo T.

Efonidipina clorhidrato monoetanolato: Un bloqueador de los canales de calcio con propiedades antihipertensivas.

Amlodipina: Un bloqueador de los canales de calcio y dihidropiridina sintética

Singularidad de SAK 3

This compound es único en su acción dual de aumentar tanto las actividades de los canales Cav3.1 como Cav3.3, mientras que otros compuestos similares pueden apuntar solo a un tipo de canal de calcio o actuar como bloqueadores en lugar de potenciadores .

Propiedades

IUPAC Name |

ethyl 8'-methyl-2',5-dioxo-2-piperidin-1-ylspiro[cyclopentene-3,3'-imidazo[1,2-a]pyridine]-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c1-3-27-18(25)15-14(24)12-20(16(15)22-9-5-4-6-10-22)19(26)21-17-13(2)8-7-11-23(17)20/h7-8,11H,3-6,9-10,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHBYTVHUFURPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2(CC1=O)C(=O)N=C3N2C=CC=C3C)N4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256269-87-0 | |

| Record name | SAK-3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJ4M3A4ZH4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of SAK3?

A1: SAK3 acts as an enhancer of T-type voltage-gated calcium channels (T-VGCCs), specifically Cav3.1 and Cav3.3 subtypes. [, , , , , , , ]

Q2: How does SAK3 affect acetylcholine levels in the brain?

A2: SAK3 enhances acetylcholine (ACh) release in the hippocampus, likely by stimulating T-VGCCs on cholinergic neurons. [, , ]

Q3: Beyond acetylcholine, what other neurotransmitter systems are influenced by SAK3?

A3: SAK3 administration has been shown to promote dopamine (DA) and serotonin (5-HT) release in the hippocampal CA1 region of both naive and amyloid precursor protein (APP) knock-in mice. [, ]

Q4: Does SAK3 affect basal neurotransmitter levels in the brain?

A4: SAK3 does not appear to alter the basal content of dopamine, serotonin, or noradrenaline in either the hippocampus or the medial prefrontal cortex (mPFC). [, ]

Q5: What is the role of CaMKII in SAK3's mechanism of action?

A5: SAK3 activates CaMKII, a critical enzyme for neuronal plasticity. This activation contributes to improved spine morphology, enhanced proteasome activity, and ultimately, better cognitive function. [, , ]

Q6: How does SAK3 influence proteasome activity?

A6: SAK3 enhances proteasome activity via CaMKII-dependent phosphorylation of the Rpt-6 subunit of the 19S proteasome. This enhanced activity contributes to the degradation of amyloid-β plaques and α-synuclein aggregates. [, , , , , , ]

Q7: What is the impact of SAK3 on neurogenesis?

A7: SAK3 enhances the proliferation and differentiation of neuroprogenitor cells in the hippocampal dentate gyrus, likely via T-VGCC activation. This enhanced neurogenesis is linked to improvements in depressive behaviors. [, ]

Q8: What is the chemical name and molecular formula of SAK3?

A8: The chemical name for SAK3 is Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopent[2]ene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate. Its molecular formula is C21H24N4O4.

Q9: What is the molecular weight of SAK3?

A9: The molecular weight of SAK3 is 396.44 g/mol.

Q10: What types of cell models have been used to study SAK3?

A10: Researchers have utilized Cav3.1 and Cav3.3 transfected neuronal cell lines (such as Neuro2A cells) to study the effects of SAK3 on T-VGCC currents. [, , , ]

Q11: What animal models have been employed in SAK3 research?

A11: SAK3 has been investigated in various animal models, including: * Olfactory bulbectomized (OBX) mice for studying cognitive impairment and depression. [, , , , , ] * APP knock-in mice (such as AppNL-F/NL-F and AppNL-G-F/NL-G-F) for studying Alzheimer's disease pathology. [, , , , , , , ] * α-Syn preformed fibril (PFF)-injected mice for studying Lewy body dementia. [] * Methimazole-induced hypothyroidism models for cognitive impairment. [, ]

Q12: What cognitive improvements have been observed with SAK3 treatment in animal models?

A12: SAK3 has demonstrated efficacy in improving cognitive impairments in: * Novel object recognition tasks in OBX mice and APP knock-in mice. [, , , , , ] * Morris water maze tests in APP knock-in mice. [, , , ]

Q13: What are the effects of SAK3 on amyloid-β accumulation?

A13: Chronic SAK3 administration has been shown to: * Reduce amyloid beta (1-42) levels in both soluble and insoluble fractions from the cortex of APP23 mice. [] * Decrease the number of amyloid plaques in the cortex of APP knock-in mice, assessed by Thioflavin-S staining. [, , , ]

Q14: Has SAK3 shown any effects on α-synuclein pathology?

A14: In α-Syn PFF-injected mice, SAK3 significantly inhibited the accumulation of fibrilized phosphorylated-α-synuclein in the substantia nigra and protected mesencephalic dopamine neurons from cell death. []

Q15: Are there any findings related to SAK3's effect on behavioral and psychological symptoms of dementia (BPSD)?

A15: SAK3 administration has demonstrated improvement in depressive behaviors in OBX mice, assessed by forced swim, tail suspension, and sucrose preference tasks. [, ]

Q16: Are there any findings on the relationship between SAK3's systemic exposure and its toxicity?

A17: While specific data isn't provided, one study mentions that pharmacokinetic studies were conducted to assess the relationship between SAK3's systemic exposure and its toxicity in rats and dogs under GLP conditions. []

Q17: What is the safety profile of SAK3 based on preclinical studies?

A18: Preclinical studies suggest that SAK3 is well-tolerated in animal models. No severe adverse events related to drug therapy were noted. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B610589.png)